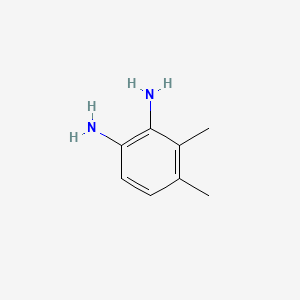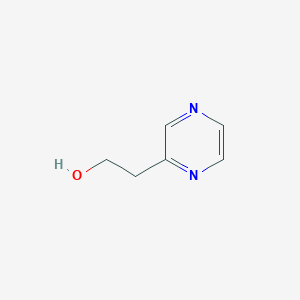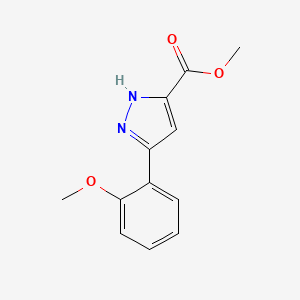
methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (MMPPC) is a compound that has gained increasing attention due to its potential applications in various scientific research applications. MMPPC is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound has been studied for its ability to interact with various biological targets, making it a useful tool for scientists to investigate the mechanisms of action of various physiological and biochemical processes. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : New pyrazole derivatives, including those similar to methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate, have been synthesized through various reactions. These include the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014).
Medical and Biological Applications
- Cytotoxic Activity : Some pyrazole derivatives show in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for medical research and drug development (Hassan, Hafez, & Osman, 2014).
- Antimicrobial Activity : Certain pyrazoline derivatives exhibit notable antimicrobial activities, which could have implications for antibiotic research (Shah, 2017).
- Auxin Activities in Agriculture : Some synthesized pyrazole carboxylic acids show potential auxin activities, although with limited effectiveness. This could be relevant in agricultural science for plant growth regulation (Yue et al., 2010).
Materials Science Applications
- Corrosion Inhibition : Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research has implications for industrial applications in protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Structural and Chemical Analysis
- X-ray Crystallography : The structural analysis of similar pyrazole compounds through X-ray crystallography provides detailed insights into their molecular structure, which is crucial for understanding their chemical properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This could result in alterations in the downstream signaling pathways .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given its potential targets . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. Alterations in this pathway could lead to various downstream effects, potentially influencing cell behavior .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in the liver, with subsequent excretion via the kidneys . The bioavailability of the compound would be influenced by factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .
Result of Action
Given its potential targets, it’s likely that the compound could influence cell growth, proliferation, and survival
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by the reaction conditions .
Propriétés
IUPAC Name |
methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-6-4-3-5-8(11)9-7-10(14-13-9)12(15)17-2/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUNTJYQCEZJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350141 |
Source


|
| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898052-17-0 |
Source


|
| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

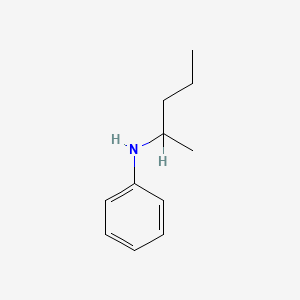
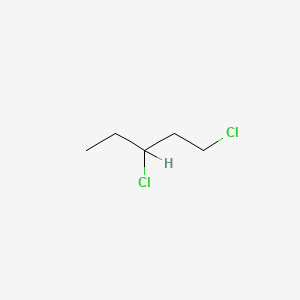

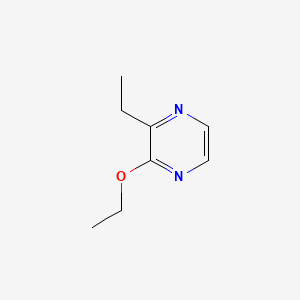

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)

